molecular formula C21H17N3O2 B239918 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B239918
M. Wt: 343.4 g/mol
InChI Key: XVHXUZKSYZJJRF-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. For instance, the reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,3-benzoxazol-5-amine
  • 2-methyl-5-nitro-1,3-benzoxazole
  • 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide stands out due to its specific substitution pattern on the benzoxazole ring, which can influence its biological activity and chemical reactivity. This unique structure may provide advantages in certain applications, such as increased potency or selectivity in biological assays .

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-13-5-8-17-19(10-13)26-21(24-17)15-7-6-14(2)18(11-15)23-20(25)16-4-3-9-22-12-16/h3-12H,1-2H3,(H,23,25)

InChI Key

XVHXUZKSYZJJRF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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